![molecular formula C12H10F3NO2 B1591271 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester CAS No. 201929-84-2](/img/structure/B1591271.png)
5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester
Overview
Description
5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the indole ring enhances the compound’s chemical stability and biological activity .
Mechanism of Action
Target of Action
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a bioactive aromatic compound It’s known that indole derivatives, which ethyl 5-(trifluoromethyl)indole-2-carboxylate is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-(trifluoromethyl)indole-2-carboxylate may affect a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate plays a crucial role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, it can bind to receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In particular, it can modulate cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can affect cellular energy metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to enzyme inhibition or activation. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting the metabolism of various substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to liver and kidney damage in animal models. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels.
Metabolic Pathways
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic enzymes . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and ability to cross cell membranes.
Subcellular Localization
The subcellular localization of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its localization, as it can interact with different sets of biomolecules in each compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(Trifluoromethyl)indole.
Carboxylation: The indole derivative is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.
Esterification: Finally, the carboxylic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxides .
Scientific Research Applications
5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester (C12H10F3NO2) is a chemical compound with a molecular weight of 257.21 . It is an intermediate in organic syntheses . More specifically, scientific literature has documented its role in HIV-1 integrase inhibition and its broader applications in pharmaceutical chemistry.
As an Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in organic synthesis . As such, it serves as a building block for creating more complex molecules with specific desired properties. Capot Chemical Company indicates that it can produce this compound in scales up to 100 kg, highlighting its potential for larger scale applications .
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives, including this compound, have been identified as effective inhibitors of HIV-1 integrase strand transfer .
Key findings:
- Compound 3 , an indole-2-carboxylic acid derivative, effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis reveals that the indole core and C2 carboxyl group chelate two magnesium ions within the active site of integrase .
- Structural optimizations on compound 3 led to derivative 20a , which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .
- The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors .
Design of Novel Integrase Inhibitors
Further research in the field has focused on the rational design and synthesis of novel indole-2-carboxylic acid derivatives to combat HIV-1 integrase . Key strategies include:
- Adding halogenated phenyls to the chemical structure to form π-π stacking interactions with dC20 .
- Introducing bulky hydrophobic pharmacophores to fill the space in the hydrophobic cavity near the integrase active site .
- Modifying the C2 carboxyl group to improve chelation with metal ions of the intasome core .
One study showed that all synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with IC50s ranging from 0.13 to 6.85 μM . The introduction of long-chain p-trifluorophenyl or o-fluorophenyl at the C3 position of the indole core significantly improved activity .
VEGFR-2 Tyrosine Kinase Inhibitors
A study has explored a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .
Anti-inflammatory Applications
Certain indoles are useful in the treatment of inflammation . For example, 1-(4-Isopropoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-indole-2-carboxylic acid and 5-(4-Isopropoxyphenyl)indole-2-carboxylic acid ethyl ester have shown promise in this area .
Modulating T Helper Cells
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)indole
- Indole-2-carboxylic acid ethyl ester
- 4-(Trifluoromethyl)benzaldehyde
- 3-Methylindole
Uniqueness
5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .
Biological Activity
5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester, with the CAS number 201929-84-2, is a compound characterized by its unique trifluoromethyl group and indole structure. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10F3N1O2
- Molecular Weight : 257.21 g/mol
- Structure : The compound features a trifluoromethyl group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- VEGFR-2 Inhibition : Research has shown that this compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. By binding to VEGFR-2, it prevents the receptor's kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with enzymes involved in inflammatory pathways. This modulation suggests potential therapeutic applications in treating inflammatory diseases.
- Antiviral Activity : The compound has demonstrated promising results against viral infections, particularly HIV-1. Studies indicate that it can inhibit the strand transfer of HIV integrase, showing IC50 values as low as 0.13 μM for some derivatives .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Study 1: VEGFR-2 Inhibition
A study demonstrated that this compound effectively inhibited VEGFR-2, leading to reduced angiogenesis in cancer models. The compound's binding affinity was assessed using molecular docking studies, revealing strong interactions with key residues in the receptor's active site .
Case Study 2: Antiviral Activity Against HIV
In vitro assays evaluated the compound's efficacy against HIV-1 integrase. Derivatives of this compound were synthesized and tested, showing enhanced inhibitory effects compared to the parent compound. Notably, modifications at the C3 position significantly improved antiviral potency .
Case Study 3: Anti-inflammatory Properties
Research focused on the anti-inflammatory potential of this compound revealed its ability to inhibit pro-inflammatory cytokines in cellular models. This effect was attributed to its interference with NF-kB signaling pathways, suggesting therapeutic applications for chronic inflammatory conditions .
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZOLYIGTWILKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589597 | |
Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201929-84-2 | |
Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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